1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(dimethylsulfamoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-9(2)15(13,14)10-5-3-7(4-6-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIZIQMGNYFPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with dimethylamine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid is an organic compound with a piperidine ring substituted with a dimethylamino sulfonyl group and a carboxylic acid group. It has the molecular formula . This compound is unique because of the presence of both a dimethylamino sulfonyl group and a carboxylic acid group on the piperidine ring, which gives it distinct chemical and biological properties for various applications.
Scientific Research Applications
This compound is used in scientific research across various disciplines.
- Chemistry It serves as a building block in the synthesis of complex organic molecules.
- Biology It is investigated for its potential as a biochemical probe.
- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Industry It is utilized in the development of new materials with specific properties.
- Pharmaceutical Development It can be used as a lead compound for drug discovery.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The major product formed is sulfonic acids.
- Reduction Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which results in the formation of secondary amines.
- Substitution This compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents can be used, leading to the formation of substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylamino sulfonyl group is believed to play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The sulfonyl group in piperidine-4-carboxylic acid derivatives is highly modifiable, with substituents ranging from aromatic rings to alkyl chains. Key analogs include:
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups: Fluorophenyl and chlorophenyl substituents (e.g., ) increase electrophilicity, favoring nucleophilic reactions.
- Steric Effects: Bulky substituents like 3,5-dimethylisoxazole hinder molecular interactions, whereas the dimethylamino group offers minimal steric obstruction.
Physicochemical Properties
Data from thermal analysis (TGA), solubility, and logP values reveal critical differences:
Analysis :
- Thermal Stability: Aromatic sulfonyl derivatives (e.g., ) exhibit higher decomposition temperatures due to resonance stabilization. The target compound’s dimethylamino group may reduce thermal stability compared to halogenated analogs.
- Solubility: Polar groups like methoxycarbonylamino or dimethylamino enhance aqueous solubility, whereas fluorophenyl groups increase lipophilicity.
Biological Activity
1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethylamino group and a sulfonyl moiety. Its chemical formula is , and it has a molecular weight of approximately 232.3 g/mol. The presence of the sulfonyl group is significant for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer activity . Studies show that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with cell proliferation and survival. This mechanism is particularly relevant for cancer types characterized by uncontrolled cell growth .
The mechanism of action involves the compound's interaction with specific biological targets, including kinases involved in cell cycle regulation. For instance, it may inhibit Mps-1 kinase, which plays a critical role in the mitotic checkpoint, thereby preventing the proliferation of cancer cells .
Case Studies
- Antimicrobial Efficacy : In vitro studies revealed that the compound significantly reduced the viability of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potent activity comparable to established antibiotics.
- Cancer Cell Studies : A study focusing on various cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis, indicating its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylic acid, and how can yield be maximized?
- Methodological Answer : The compound is typically synthesized via hydrolysis of its ester precursor. For example, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate can be hydrolyzed using aqueous NaOH (5N) in EtOH at room temperature for 24 hours, followed by acidification with HCl to precipitate the product. This method achieves an 88% yield . Key parameters include reaction time, solvent choice, and pH control during acidification.
Q. How can the purity and identity of this compound be validated post-synthesis?
- Methodological Answer : Characterization involves a combination of NMR (e.g., δ 1.52–13.32 ppm in DMSO-), IR (peaks at 3359, 1730 cm), and elemental analysis (e.g., %C 50.04 vs. calculated 49.99) . High-performance liquid chromatography (HPLC) with a purity threshold of >95% is recommended for quality control .
Q. What are the critical physicochemical properties influencing its solubility and stability?
- Methodological Answer : The compound has a logP of -0.194, pKa of 3.79, and melting point of 217–219°C . Its solubility decreases at higher pH (logD = -3.47 at pH 7.4), suggesting improved solubility in acidic buffers. Storage at 2–8°C under inert conditions is advised to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict its interactions with biological targets (e.g., carbonic anhydrase)?
- Methodological Answer : Molecular docking studies using the sulfonamide moiety as a zinc-binding group can simulate binding to carbonic anhydrase active sites. Parameters include ligand protonation states (accounting for pKa 3.79) and solvent-accessible surface area (polar surface area = 100.71 Ų) . MD simulations should incorporate pH-dependent charge variations.
Q. What strategies resolve contradictions in SAR studies between this compound and its derivatives?
- Methodological Answer : Discrepancies in structure-activity relationships (SAR) often arise from sulfonamide orientation or piperidine ring conformation. Comparative crystallography (e.g., vs. 1-acetyl-4-piperidinecarboxylic acid derivatives) and free-energy perturbation calculations can isolate critical substituent effects .
Q. How does the compound behave under non-ambient conditions (e.g., high-temperature catalysis)?
- Methodological Answer : Thermal stability assays (TGA/DSC) reveal decomposition above 219°C . For catalysis, evaluate its performance in aprotic solvents (e.g., DMF) at 60–80°C, monitoring sulfonamide group integrity via in-situ IR spectroscopy .
Key Research Recommendations
- Experimental Design : Prioritize orthogonal purification (e.g., recrystallization followed by HPLC) to achieve >98% purity for biological assays .
- Data Interpretation : Cross-validate computational predictions with crystallographic data to resolve SAR ambiguities .
- Contradiction Mitigation : Use pH-adjusted solubility profiles to reconcile discrepancies in in vitro vs. in vivo efficacy studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
